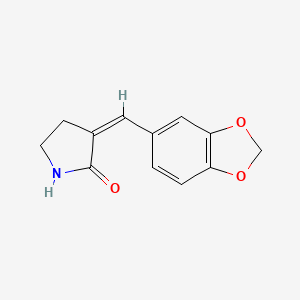
Heat Shock Protein Inhibitor II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heat Shock Protein Inhibitor II is a compound that targets heat shock proteins, which are molecular chaperones involved in protein folding, repair, and degradation. These proteins play a crucial role in maintaining cellular homeostasis and protecting cells from stress-induced damage. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor into nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis and purification processes. The use of nanotechnology, such as the development of albumin nanoparticles, has been explored to enhance the delivery and efficacy of the inhibitor .
Chemical Reactions Analysis
Types of Reactions: Heat Shock Protein Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive oxygen species (ROS).
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include modified versions of the inhibitor with altered functional groups, which can enhance or reduce its activity.
Scientific Research Applications
Heat Shock Protein Inhibitor II has a wide range of scientific research applications:
Chemistry: Used to study protein folding and stability.
Biology: Investigates cellular stress responses and protein homeostasis.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and viral infections .
Industry: Utilized in the development of nanomaterials for targeted drug delivery and phototherapy enhancement.
Mechanism of Action
Heat Shock Protein Inhibitor II exerts its effects by binding to heat shock proteins, preventing them from performing their chaperone functions. This inhibition disrupts protein folding and stability, leading to the accumulation of misfolded proteins and subsequent cellular stress. The compound targets various molecular pathways, including the mitochondrial pathway, death receptor pathway, and endoplasmic reticulum stress pathway .
Comparison with Similar Compounds
Heat Shock Protein Inhibitor II is unique compared to other similar compounds due to its specific targeting of heat shock proteins and its potential therapeutic applications. Similar compounds include:
Gambogic Acid: Another heat shock protein inhibitor used in cancer research.
MKT-077: An HSP70 inhibitor explored for its anticancer properties.
Pimitespib: An HSP90 inhibitor used in clinical trials for cancer treatment.
These compounds share similar mechanisms of action but differ in their specificity, potency, and therapeutic applications.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5- |
InChI Key |
IJPPHWXYOJXQMV-UITAMQMPSA-N |
Isomeric SMILES |
C\1CNC(=O)/C1=C\C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
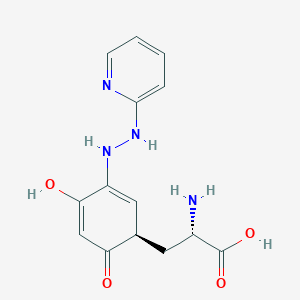
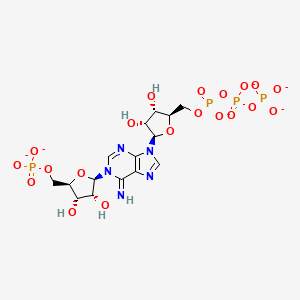
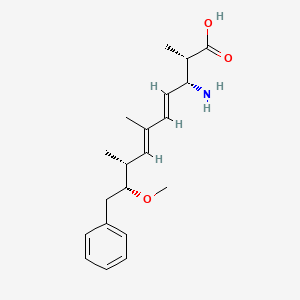
![2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid](/img/structure/B10778636.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778641.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
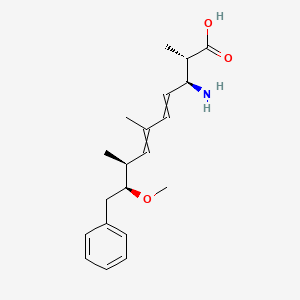
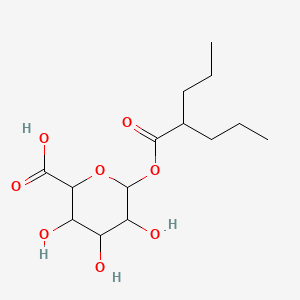
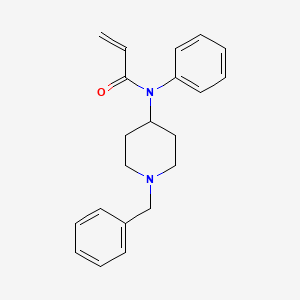

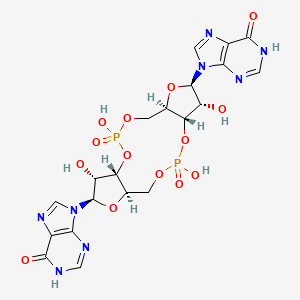
![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)
